![molecular formula C13H8I2N2 B12941756 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine CAS No. 61982-66-9](/img/structure/B12941756.png)
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol at room temperature . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often through the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like copper(II) bromide and DMSO.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions using appropriate oxidizing or reducing agents.
Common Reagents and Conditions
Substitution: Copper(II) bromide and DMSO are commonly used for bromination and formylation reactions.
Oxidation: Metal-free oxidation strategies are employed.
Major Products
The major products formed from these reactions include brominated and formylated derivatives of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Chemical Synthesis
Versatile Intermediate:
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a key building block in organic chemistry. The presence of iodine atoms enhances its reactivity, facilitating further transformations such as nucleophilic substitutions and coupling reactions.
Synthetic Pathways:
Recent studies have reported efficient synthetic methods for producing 3,6-diiodo derivatives using environmentally friendly conditions. For instance, ultrasound-assisted iodination techniques have shown to yield high purity and efficiency in synthesizing iodinated imidazo[1,2-a]pyridines .
Medicinal Chemistry
Anticancer Properties:
Research highlights the potential of this compound as an anticancer agent. Its structural similarity to known anticancer drugs suggests that it may interact with biological targets involved in cancer cell proliferation. Studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxicity against various cancer cell lines .
Biological Activity:
The compound has been associated with a broad spectrum of biological activities including:
- Antibacterial: Effective against certain bacterial strains.
- Antiviral: Potential activity against viral pathogens.
- Anti-inflammatory: May exhibit properties that reduce inflammation .
Structure-Activity Relationship (SAR)
Molecular Docking Studies:
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity. The imidazo[1,2-a]pyridine scaffold is crucial for developing new therapeutic agents due to its favorable pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and enzymes, affecting their activity and leading to various biological effects . The compound’s iodine atoms play a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-phenylimidazo[1,2-a]pyridine
- 3-Formyl-2-phenylimidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Uniqueness
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and binding properties compared to its analogues . This makes it a valuable compound for various applications in medicinal chemistry and material science.
Biological Activity
3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine is a halogenated derivative of imidazo[1,2-a]pyridine, notable for its unique structural features that include two iodine atoms at the 3 and 6 positions and a phenyl group at the 2 position. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, making them significant in medicinal chemistry. The dual iodine substitution may enhance its biological activity and facilitate specific interactions with target biomolecules, which is crucial for therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods, including ultrasound-assisted iodination and other regioselective reactions. For instance, one efficient method employs ultrasound to facilitate the iodination process, yielding high purity and excellent yields (up to 86%) under mild conditions .
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes the reported activities associated with this compound and related compounds:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of iodine atoms significantly enhances the biological activity of imidazo[1,2-a]pyridine derivatives. The electron-withdrawing nature of iodine increases the electrophilicity of the compound, facilitating interactions with biological targets. For instance, modifications at the 3 and 6 positions have been shown to influence binding affinity and selectivity towards various receptors.
Case Studies
- Antiviral Activity : A study investigated the antiviral properties of various imidazo[1,2-a]pyridine derivatives. Among these, this compound exhibited significant inhibitory effects on HCMV replication in vitro with an IC50 value indicating potent activity against viral targets .
- Cytotoxicity Against Cancer Cells : In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. Results indicated a dose-dependent cytotoxic effect with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .
Properties
CAS No. |
61982-66-9 |
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Molecular Formula |
C13H8I2N2 |
Molecular Weight |
446.02 g/mol |
IUPAC Name |
3,6-diiodo-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8I2N2/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
BRWRIXNJCFAPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)I)I |
Origin of Product |
United States |
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